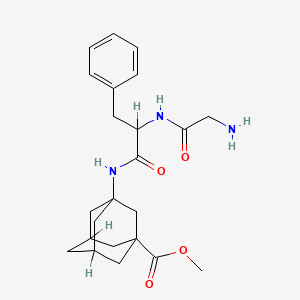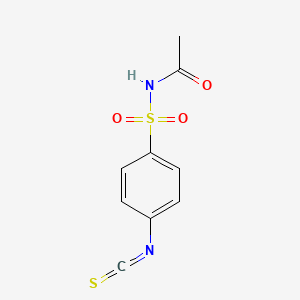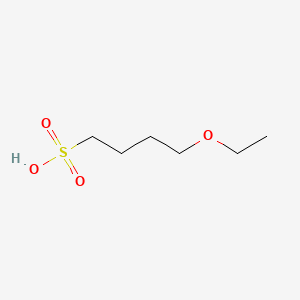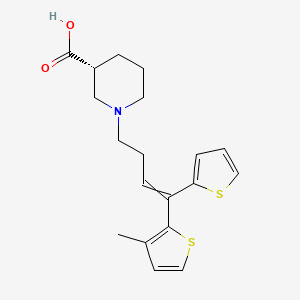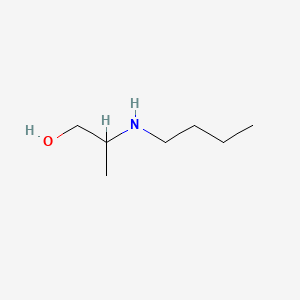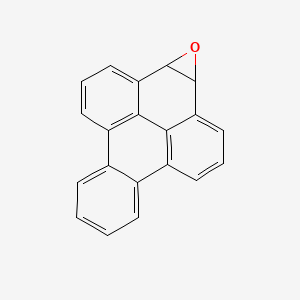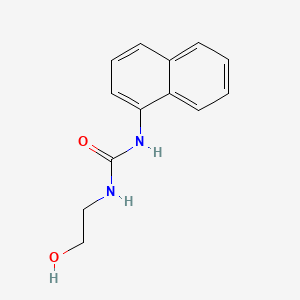
(3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes both amino and hydroxy functional groups, making it versatile for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 1-methylpropylamine.
Functional Group Introduction:
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems. This allows for precise control over reaction parameters and efficient production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxides or ketones.
Reduction: The amino groups can be reduced to form amines or other derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce various amines.
Scientific Research Applications
Chemistry
In chemistry, (3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential role in cellular processes and signaling pathways. It may serve as a probe or marker in biochemical assays.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act as a precursor for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the production of specialty chemicals, polymers, and other materials. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in binding to enzymes, receptors, or other biomolecules, modulating their activity and function. This interaction can lead to changes in cellular processes, signaling pathways, and overall biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Amino-1-(2-aminoethyl)-1-methylpropyl)azane oxide: Lacks the hydroxy group, leading to different reactivity and applications.
(3-Hydroxy-1-(2-hydroxyethyl)-1-methylpropyl)(hydroxy)azane oxide: Contains additional hydroxy groups, enhancing its solubility and reactivity.
Uniqueness
(3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide stands out due to its balanced combination of amino and hydroxy groups. This unique structure allows for diverse chemical reactions and applications, making it a valuable compound in various fields.
Properties
CAS No. |
13155-12-9 |
|---|---|
Molecular Formula |
C6H15N3O2 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-methyl-3-nitropentane-1,5-diamine |
InChI |
InChI=1S/C6H15N3O2/c1-6(2-4-7,3-5-8)9(10)11/h2-5,7-8H2,1H3 |
InChI Key |
MYHHVTMSAVBSOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(CCN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



